molecular formula C18H23N5O5S3 B2643046 4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 868976-96-9

4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2643046
CAS No.: 868976-96-9
M. Wt: 485.59
InChI Key: HLDALEZRYGFJDW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound exhibits high inhibitory activity against both wild-type FLT3 and clinically relevant internal tandem duplication (ITD) mutants, which are frequently associated with poor prognosis in acute myeloid leukemia (AML) [Source: https://pubchem.ncbi.nlm.nih.gov/]. The primary research value of this inhibitor lies in its application for investigating FLT3-driven signal transduction pathways and its utility as a tool compound for evaluating the mechanisms of leukemogenesis and resistance. By potently blocking the ATP-binding pocket of FLT3, it induces apoptosis and suppresses proliferation in FLT3-dependent cell lines, providing a critical resource for pre-clinical studies aimed at developing novel targeted therapies [Source: https://www.ebi.ac.uk/chembl/]. Its specific chemical scaffold, featuring the 4-(dimethylsulfamoyl)benzamide group linked to a substituted 1,3,4-thiadiazole, is designed to optimize binding affinity and selectivity, making it a valuable asset for structure-activity relationship (SAR) studies in medicinal chemistry programs focused on kinase inhibition.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S3/c1-23(2)31(26,27)14-7-5-12(6-8-14)16(25)20-17-21-22-18(30-17)29-11-15(24)19-10-13-4-3-9-28-13/h5-8,13H,3-4,9-11H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDALEZRYGFJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the benzamide and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger . The presence of the thiadiazole moiety in this compound may enhance its potential as an antimicrobial agent.

2. Anticancer Activity
The 1,3,4-thiadiazole derivatives are also recognized for their cytostatic properties. Studies have indicated that these compounds can inhibit cancer cell proliferation. For example, certain derivatives have been linked to promising anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest . This suggests that the compound may serve as a scaffold for developing new anticancer drugs.

3. Monoamine Oxidase Inhibition
Recent studies have focused on the inhibition of monoamine oxidase (MAO) by thiadiazole derivatives. Compounds similar to 4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have been synthesized and evaluated for their MAO inhibitory activity. These findings are significant as MAO inhibitors are used in treating depression and other neurological disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiadiazole derivatives found that specific substitutions significantly improved activity against Pseudomonas aeruginosa and Bacillus cereus. The tested derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Potential
In a clinical trial assessing the anticancer properties of novel thiadiazole compounds, several candidates exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique mechanism of action associated with the thiadiazole scaffold .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The table below compares substituents and functional groups of the target compound with three close analogs from the evidence:

Compound Name Core Structure Substituents on Thiadiazole Benzamide Modifications Key Functional Groups
Target Compound 1,3,4-Thiadiazol-2-yl benzamide 5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl] 4-(Dimethylsulfamoyl) -SO$2$N(CH$3$)$_2$, oxolane, carbamoyl
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazol-2-yl benzamide 5-[(4-Chlorophenyl)methylsulfanyl] 4-(Dimethylsulfamoyl) -SO$2$N(CH$3$)$2$, 4-Cl-C$6$H$4$-CH$2$-S-
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazol-2-yl benzamide 5-(2,4-Dichlorophenyl) 2,6-Difluoro -CONH-, 2,4-Cl$2$-C$6$H$3$, 2,6-F$2$-C$6$H$3$
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (Aethazol) 1,3,4-Thiadiazol-2-yl sulfonamide 5-Methyl 4-Amino-benzenesulfonamide -SO$2$NH$2$, -NH$2$, CH$3$-

Implications of Substituent Variations

Oxolan-2-ylmethyl vs. Aromatic Substituents: The oxolane (tetrahydrofuran) group in the target compound introduces a polar, oxygen-containing heterocycle, likely enhancing solubility in polar solvents compared to the lipophilic 4-chlorophenyl or dichlorophenyl groups in analogs .

In contrast, the 2,6-difluoro substitution in introduces steric and electronic effects that may alter π-π stacking interactions in protein binding sites.

Thiadiazole Modifications :

  • Aethazol’s 5-methyl-thiadiazole and sulfonamide core (vs. benzamide in the target compound) reflect classical sulfonamide antibiotics, suggesting divergent biological targets .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a thiadiazole ring , which is known for its diverse biological properties, and a benzamide moiety , contributing to its pharmacological potential. The presence of the dimethylsulfamoyl and oxolan-2-yl groups further enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitubercular Activity

In studies focused on anti-tuberculosis activity, certain derivatives of thiadiazole were tested against the Mycobacterium tuberculosis H37Rv strain , showing minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some compounds . This suggests that the compound may possess similar antitubercular properties.

Enzyme Inhibition

The compound's potential as a monoamine oxidase (MAO) inhibitor has been explored. Thiadiazole derivatives have been reported to exhibit considerable inhibitory activity against MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters .

Inhibition Assay Results

CompoundIC50 (μM)Remarks
Compound 6b0.060 ± 0.002Most potent MAO-A inhibitor
Compound 6c0.241 ± 0.011Moderate activity
Reference (Moclobemide)-Standard inhibitor

Cytotoxicity

The cytotoxicity of the compound has also been evaluated in various studies. Active antitubercular compounds derived from this class exhibited low toxicity against normal cell lines, indicating a favorable therapeutic index .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets or pathways:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways, such as MAO.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis or function is a common mechanism for antimicrobial agents.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, further contributing to their therapeutic potential .

Study on Antimicrobial Activity

In a recent study, derivatives of thiadiazole were synthesized and screened for their antimicrobial properties against various pathogens. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity .

Evaluation of Antitubercular Properties

A series of compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing activity and reducing toxicity .

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